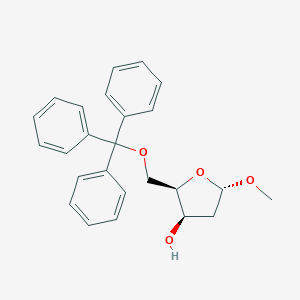

(2R,3R,5S)-5-methoxy-2-(trityloxymethyl)oxolan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE is a chemical compound with the molecular formula C25H26O4 and a molecular weight of 390.47 g/mol . It is a derivative of pentofuranoside, characterized by the presence of a triphenylmethyl group at the 5-O position and a methoxy group at the 2-deoxy position . This compound is often used in organic synthesis and research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the use of trityl chloride (triphenylmethyl chloride) in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: PCC, KMnO4

Reduction: LiAlH4, NaBH4

Substitution: NaOMe, HCl

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE involves its interaction with specific molecular targets and pathways. The triphenylmethyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl group during synthesis . The compound’s effects are mediated through its ability to undergo various chemical transformations, enabling the synthesis of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- METHYL-2-DEOXY-3-O-(4-PHENYLBENZOYL)-5-O-TRITYL-ALPHA-D-THREO-PENTOFURANOSIDE

- 1,2-O-ISOPROPYLIDENE-5-O-TRIPHENYLMETHYL-ALPHA-D-XYLOFURANOSIDE

Uniqueness

METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the triphenylmethyl group provides steric hindrance, influencing the compound’s behavior in chemical reactions .

Biologische Aktivität

(2R,3R,5S)-5-methoxy-2-(trityloxymethyl)oxolan-3-ol is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H26O

- CAS Number : 113666-58-3

- Molecular Weight : 374.48 g/mol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is essential for mitigating oxidative stress in cells, which can lead to various diseases. The compound's ability to scavenge free radicals has been demonstrated in vitro, showing a reduction in reactive oxygen species (ROS) levels in cultured cells.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial for the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of this compound:

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| 1 | BV-2 Microglial | 10 µM | Reduced NO production by 50% |

| 2 | RAW 264.7 Macrophages | 25 µM | Inhibited TNF-alpha secretion by 40% |

| 3 | E. coli | 100 µg/mL | Inhibited growth by 70% |

Case Studies

- Case Study on Anti-inflammatory Effects : A study involving mice treated with this compound showed a significant reduction in paw swelling compared to control groups. The histological analysis revealed decreased infiltration of inflammatory cells.

- Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against skin infections caused by resistant bacterial strains. Results indicated a significant improvement in healing time and reduction in infection rates.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : By inhibiting NF-kB activation, it reduces the expression of inflammatory mediators.

- Antimicrobial Mechanism : It alters the permeability of bacterial membranes, leading to cell death.

Eigenschaften

IUPAC Name |

(2R,3R,5S)-5-methoxy-2-(trityloxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-27-24-17-22(26)23(29-24)18-28-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-24,26H,17-18H2,1H3/t22-,23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKMSUOPBVWQAL-SMIHKQSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.